2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a synthetic compound belonging to the class of furan-carboxamide derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of various viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactionsThe propylsulfonyl group is then attached to the tetrahydroquinoline ring through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-epoxides.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Furan-epoxides.
Reduction: Amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against influenza viruses.
Medicine: Investigated for its therapeutic potential in treating viral infections.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets within viral pathogens. It is believed to inhibit viral replication by binding to viral enzymes or proteins, thereby preventing the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-(2-(benzyl)thio)ethyl)-furan-3-carboxamide: Another furan-carboxamide derivative with similar antiviral properties.
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Known for its potent activity against the H5N1 virus.
Uniqueness
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is unique due to its specific structural features, such as the propylsulfonyl group and the tetrahydroquinoline ring, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-10-26(23,24)21-9-5-6-15-12-16(7-8-18(15)21)20-19(22)17-11-13(2)25-14(17)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMQTXNWLFWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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